TRIM24 Bromodomain Binding Affinity of the 1,2-Dimethylimidazole-4-sulfonamide Pharmacophore vs. 1-Methyl Analog
The 1,2-dimethyl-1H-imidazole-4-sulfonamide group, when embedded in the N,N-dimethylbenzimidazolone scaffold (compound 7g), yields a TRIM24 bromodomain Kd of approximately 57 nM (ITC), while the corresponding 1-methyl-1H-imidazole-4-sulfonamide analog (compound 7l) yields a Kd of approximately 64 nM [1]. The 2-methyl group therefore provides a measurable, albeit modest, affinity enhancement. The target compound carries this same 1,2-dimethyl motif, which is absent in the 1-methylpyrazole and 1-isopropylimidazole analogs commonly available from vendors.
| Evidence Dimension | TRIM24 bromodomain binding affinity (ITC Kd) |
|---|---|
| Target Compound Data | 1,2-Dimethylimidazole-4-sulfonamide pharmacophore: Kd ~57 nM (when presented on benzimidazolone core; compound 7g). Direct data for the target compound itself are not available. |
| Comparator Or Baseline | 1-Methylimidazole-4-sulfonamide pharmacophore: Kd ~64 nM (compound 7l) |
| Quantified Difference | ΔKd ≈ 7 nM (12% improvement) |
| Conditions | Isothermal titration calorimetry (ITC) against TRIM24 PHD-bromodomain (residues 824–1006). PDB: 4YBS (7g) and 4YBT (7l). |
Why This Matters
Procurement decisions should favor compounds retaining the 1,2-dimethyl substitution if the intended application involves bromodomain targets, as even a 7 nM shift in Kd can be meaningful during hit-to-lead optimization.
- [1] Palmer, W. S. et al. J. Med. Chem. 2016, 59 (4), 1440–1454. ITC data for compounds 7g (1,2-dimethyl) and 7l (1-methyl) from Table 3 and Supporting Information. View Source
